molecular formula C14H22BrN5O3 B13702748 tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13702748
M. Wt: 388.26 g/mol
InChI Key: LKULTXGCEFLBCA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS: 2173637-18-6) is a brominated pyrazole-pyrrolidine hybrid compound with the molecular formula C₁₄H₂₂BrN₅O₃ and a molecular weight of 388.27 g/mol . It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyrazole moiety bearing bromo, carbamoyl, and methylamino substituents. Commercial samples are available with purity ≥98% , though availability may vary regionally (e.g., shipped from China, the U.S., or Germany) .

Properties

IUPAC Name

tert-butyl 3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKULTXGCEFLBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally involves a multi-step synthetic route combining:

  • Construction of the pyrazole ring with appropriate substitution (bromo, carbamoyl, methylamino groups),
  • Coupling of the substituted pyrazole to the pyrrolidine ring,
  • Introduction of the tert-butyl carbamate protecting group on the pyrrolidine nitrogen.

Data Table: Summary of Preparation Conditions and Reagents

Step Reaction Type Key Reagents/Conditions Notes
1 Pyrazole bromination Sandmeyer reaction, potassium tricyanomethanide Selective bromination at 3-position
Carbamoylation and amination Carbamoyl chloride, methylamine Controlled amidation and methylamination
2 Boc protection of pyrrolidine Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Protects pyrrolidine nitrogen
3 Coupling reaction Pd-catalyst (e.g., Pd(PPh3)4), base, solvent Cross-coupling or nucleophilic substitution
4 Purification Recrystallization, chromatography Achieves >97% purity

Research Findings and Analysis

  • The tert-butyl carbamate group is critical for protecting the pyrrolidine nitrogen during synthesis and allows for selective deprotection under acidic conditions, facilitating further functionalization if needed.
  • The bromo substituent on the pyrazole ring provides a reactive site for further cross-coupling reactions, enabling structural diversification in medicinal chemistry applications.
  • The carbamoyl and methylamino groups contribute to hydrogen bonding and electronic properties that are important for biological activity and solubility.
  • The stereochemistry at the 3-position of pyrrolidine (3S configuration) is maintained throughout synthesis, which is essential for the compound's biological function.
  • Predicted physicochemical properties include a boiling point around 519 °C and density approximately 1.58 g/cm³, consistent with its molecular complexity and functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of new pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the pyrazole, pyrrolidine, and Boc-protected heterocycle families. Key differences in substituents, molecular weight, and applications are highlighted.

Pyrazole-Pyrrolidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance Reference
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate C₂₅H₂₉FN₆O₅ 512.54 Fluorinated proline, pyrazolo-pyridine core Kinase inhibitor intermediates
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₂BrN₂O₄ 387.26 Bromo-methoxy-pyridine, ether linkage Catalytic intermediates
Target Compound C₁₄H₂₂BrN₅O₃ 388.27 Bromo-carbamoyl-pyrazole, methylamino group Potential kinase or protease inhibitor

Key Observations :

  • The target compound’s bromo-carbamoyl-pyrazole moiety distinguishes it from analogs with pyridine (e.g., ) or fluorinated proline (e.g., ) cores. The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Compared to the pyrazolo-pyridine derivative (MW 512.54), the target compound is lighter (MW 388.27), likely improving pharmacokinetic properties such as solubility .
Boc-Protected Amine Derivatives
Compound Name Molecular Formula Molecular Weight Functional Groups Applications Reference
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Methylamino-pyrrolidine Peptide mimetics, chiral auxiliaries
tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate C₁₂H₂₁N₅O₃ 283.33 Carbamoyl-pyrazole, dual Boc-protected amines Protease inhibitor scaffolds
Target Compound C₁₄H₂₂BrN₅O₃ 388.27 Bromo-carbamoyl-pyrazole, single Boc protection Targeted drug discovery

Key Observations :

  • The target compound’s bromo substituent provides a handle for further functionalization absent in simpler Boc-protected amines like tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate .
  • Unlike the dual-Boc compound (MW 283.33), the target’s single Boc group simplifies deprotection steps in synthesis .

Hydrogen Bonding and Crystallography

The carbamoyl (-CONH₂) and methylamino (-NHCH₃) groups in the target compound enable hydrogen-bonding networks, critical for molecular recognition in crystal packing or target binding . Graph-set analysis (as per Etter’s rules) would predict R₂²(8) motifs for carbamoyl dimerization, contrasting with simpler amines lacking such motifs .

Biological Activity

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound contains a pyrrolidine ring and a substituted pyrazole moiety, which contribute to its unique chemical properties and biological interactions. Its molecular formula is C14H22BrN5O3C_{14}H_{22}BrN_{5}O_{3}, with a molecular weight of approximately 388.27 g/mol .

Structural Features

The compound's structure includes:

  • A pyrrolidine ring which may influence its interaction with biological targets.
  • A bromine atom , enhancing its reactivity and potential biological interactions.
  • A carbamoyl group that may play a role in enzyme interactions.
  • A methylamino group , potentially affecting pharmacokinetics and binding affinity.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in pharmacological applications targeting diseases such as cancer and inflammatory conditions. The unique substitution pattern on the pyrazole ring is believed to impart distinct chemical and biological properties, making it valuable for drug development .

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines, potentially through mechanisms involving kinase inhibition or modulation of apoptosis pathways.
  • Anti-inflammatory Properties : The structure may allow interaction with inflammatory mediators, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

Study Compound Biological Activity Findings
Study 1Pyrazole derivativesAnticancerCompounds showed IC50 values comparable to standard drugs like doxorubicin against HepG2 cells.
Study 2Thiazole-integrated analoguesAnticonvulsantCertain derivatives displayed significant anticonvulsant properties with high efficacy in animal models.
Study 3Kinase inhibitorsCancer treatmentSimilar compounds demonstrated selective inhibition of EGFR, indicating potential for targeted cancer therapies.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound could act as a competitive inhibitor for key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may modulate signaling pathways critical for cell survival and growth.

Q & A

Q. What structural features of this compound influence its reactivity and bioactivity?

The compound’s unique substitution pattern on the pyrazole ring (3-bromo, 4-carbamoyl, 5-methylamino groups) and the pyrrolidine-tert-butyl carboxylate backbone are critical. The bromine atom enhances electrophilic reactivity, while the carbamoyl and methylamino groups facilitate hydrogen bonding with biological targets like enzymes or receptors. Stereochemistry (e.g., R/S configurations in analogs) also impacts binding affinity .

Key Structural Analog Comparison

Compound NameStructural DifferencesImpact on Activity
(3S)-isomerStereochemical variation at pyrrolidineAltered enzyme inhibition
(3R)-isomerOpposite stereochemistryReduced binding affinity
Pyrazole derivativesSubstitutions at pyrazole positionsVariable solubility and target selectivity

Q. What are the key steps in synthesizing this compound, and how can yield be optimized?

A multi-step route is typical:

  • Step 1 : Functionalization of pyrrolidine with tert-butyl carboxylate.
  • Step 2 : Coupling with a pre-synthesized pyrazole moiety (bromination, carbamoylation, methylamination).
  • Step 3 : Purification via column chromatography or recrystallization. Yield optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity (acetonitrile vs. DCM), and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of bromine and carbamoyl groups (e.g., 1^1H NMR for methylamino protons).
  • Mass Spectrometry (MS) : Validates molecular weight (388.27 g/mol) and fragmentation patterns.
  • HPLC : Assesses purity (>98%) and identifies stereoisomers .

Q. What biological targets or pathways are associated with this compound?

The compound interacts with enzymes (e.g., kinases) and receptors via its pyrazole and pyrrolidine motifs. Computational docking studies suggest binding to ATP pockets or allosteric sites, modulating pathways like apoptosis or inflammation .

Q. How does stereochemistry influence its pharmacological profile?

Stereoisomers (e.g., 3S vs. 3R) exhibit divergent bioactivity due to spatial alignment with target binding sites. For example, the (3S)-isomer shows higher inhibitory potency in kinase assays compared to the (3R)-form .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between structurally similar analogs?

  • Step 1 : Compare substituent electronic effects (e.g., bromine vs. nitro groups) using Hammett plots.
  • Step 2 : Perform molecular dynamics simulations to assess binding stability.
  • Step 3 : Validate with in vitro assays (e.g., IC50_{50} measurements under standardized conditions) .

Q. What computational methods can predict optimal reaction conditions for novel derivatives?

  • Quantum Chemical Calculations : Identify transition states for bromination or amidation steps.
  • Machine Learning : Train models on existing reaction datasets (e.g., solvent/catalyst combinations) to predict yields.
  • ICReDD Framework : Integrate computational and experimental data to narrow optimal conditions (e.g., temperature, solvent) .

Q. How to design selective modifications of the pyrazole ring without destabilizing the pyrrolidine core?

  • Strategy 1 : Use protecting groups (e.g., Boc for pyrrolidine) during pyrazole functionalization.
  • Strategy 2 : Employ mild coupling agents (e.g., EDC/HOBt) to preserve stereochemistry.
  • Strategy 3 : Monitor reaction progress via in situ IR spectroscopy to avoid over-substitution .

Q. What mechanistic insights explain the compound’s interaction with hydrophobic vs. hydrophilic targets?

  • Hydrophobic Targets : The tert-butyl group enhances membrane permeability, favoring interactions with lipid-rich domains (e.g., GPCRs).
  • Hydrophilic Targets : The carbamoyl and methylamino groups form hydrogen bonds with polar residues in enzymes (e.g., catalytic lysines).
  • Validation : Surface plasmon resonance (SPR) to measure binding kinetics in varied buffer conditions .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS.
  • Metabolite Profiling : Use liver microsomes to identify major metabolic pathways (e.g., dealkylation of tert-butyl).
  • Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance half-life .

Methodological Notes

  • Data Contradictions : Always cross-validate experimental results with orthogonal techniques (e.g., SPR + ITC for binding assays).
  • Stereochemical Purity : Use chiral HPLC or X-ray crystallography to confirm configurations .
  • Reaction Optimization : Apply DoE (Design of Experiments) to systematically vary parameters (e.g., temperature, solvent ratio) .

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